

# Measuring PROTAC Ternary Complex Formation: Application Notes and Protocols

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### I. Introduction

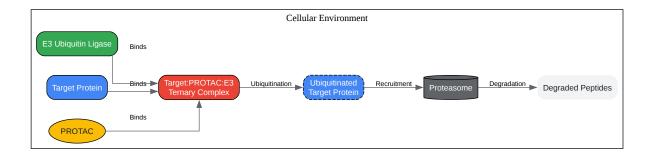
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. These bifunctional molecules achieve this by simultaneously binding to a target protein and an E3 ubiquitin ligase, thereby inducing the formation of a key productive intermediate: the ternary complex.[1][2] The formation and stability of this ternary complex are critical determinants of a PROTAC's efficacy, as it precedes the ubiquitination of the target protein and its subsequent degradation by the proteasome.[1][3]

This document provides detailed application notes and experimental protocols for various biophysical and cellular assays designed to measure and characterize the formation of PROTAC-induced ternary complexes. Understanding the kinetics, thermodynamics, and cellular engagement of these complexes is paramount for the rational design and optimization of effective PROTAC degraders.

## **II. The PROTAC Signaling Pathway**

The mechanism of action of a PROTAC involves a series of orchestrated molecular events, beginning with the formation of the ternary complex. The following diagram illustrates this critical signaling pathway.





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Caption: The PROTAC mechanism of action, highlighting the formation of the ternary complex.

## III. Key Methodologies for Measuring Ternary Complex Formation

A variety of in vitro and in-cell techniques are available to quantify the formation and stability of the ternary complex. The choice of assay depends on the specific parameters to be measured, such as binding affinity, kinetics, thermodynamics, or cellular target engagement.

### A. In Vitro Biophysical Assays

These assays utilize purified proteins to provide quantitative measurements of the binding interactions between the PROTAC, the target protein, and the E3 ligase.

1. Surface Plasmon Resonance (SPR)

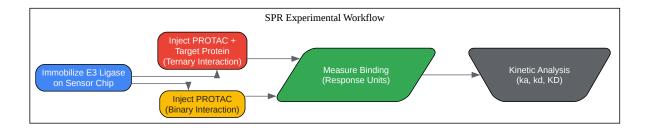
SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity of molecular interactions.[4][5]

Principle: One of the binding partners (e.g., the E3 ligase) is immobilized on a sensor chip. A
solution containing the PROTAC and the target protein is then flowed over the chip. The



formation of the ternary complex on the chip surface results in a change in the refractive index, which is detected by the instrument.[4]

 Key Outputs: Association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for both binary and ternary complexes. This allows for the calculation of the cooperativity factor (α).[3][5]



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Caption: A simplified workflow for an SPR-based ternary complex assay.

2. Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for measuring the thermodynamics of binding interactions. [6][7] It directly measures the heat released or absorbed during a binding event.

- Principle: A solution of one binding partner (e.g., PROTAC) is titrated into a solution containing the other binding partners (e.g., E3 ligase and target protein). The heat changes associated with the formation of the ternary complex are measured.
- Key Outputs: Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. ITC is particularly powerful for determining the cooperativity of ternary complex formation.[7][8]
- 3. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)



TR-FRET is a proximity-based assay that is well-suited for high-throughput screening of PROTACs.[8]

- Principle: The target protein and the E3 ligase are labeled with a donor and an acceptor fluorophore, respectively. When a PROTAC brings the two proteins into close proximity, FRET occurs, resulting in a measurable signal. Time-resolved detection minimizes background fluorescence.
- Key Outputs: A ratiometric signal that is proportional to the amount of ternary complex formed. This can be used to determine the potency of a PROTAC in inducing complex formation (EC50).[9][10]

## **B. In-Cell Assays**

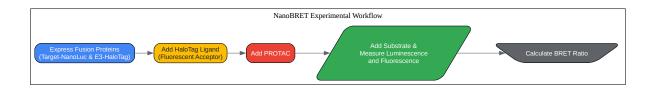
These assays measure ternary complex formation within a more physiologically relevant cellular environment.

1. NanoBRET™/BRET (Bioluminescence Resonance Energy Transfer)

NanoBRET is a proximity-based assay that can be used to detect ternary complex formation in living cells.[1][11]

- Principle: One of the proteins (e.g., the target) is tagged with a NanoLuc® luciferase (donor), and the other protein (e.g., the E3 ligase) is tagged with a fluorescent acceptor (e.g., HaloTag® ligand). PROTAC-induced proximity leads to energy transfer from the donor to the acceptor, generating a BRET signal.[12][13]
- Key Outputs: A ratiometric BRET signal that indicates the formation of the ternary complex in live cells. The assay can be performed in a kinetic mode to measure the rate and stability of complex formation.[11][14]





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Caption: A general workflow for a NanoBRET-based ternary complex assay in live cells.

2. Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method for verifying target engagement in intact cells or cell lysates.[15] [16]

- Principle: The binding of a ligand (in this case, the PROTAC forming a ternary complex) can stabilize the target protein, leading to an increase in its thermal stability.[17] Cells are treated with the PROTAC, heated to various temperatures, and the amount of soluble target protein remaining is quantified.
- Key Outputs: A thermal shift, which is an increase in the melting temperature (Tm) of the target protein, indicating target engagement by the PROTAC. CETSA can also be used to assess the engagement of the E3 ligase.[15][18]

# IV. Data Presentation: Quantitative Comparison of Methodologies

The following table summarizes key quantitative parameters obtained from the different assays for a model PROTAC system (e.g., MZ1 targeting BRD4 to the VHL E3 ligase).



Assay	Parameter	Typical Value	Reference
SPR	Binary KD (MZ1 to VHL)	~70 nM	[19]
Ternary KD (VHL:MZ1:BRD4BD2)	~4 nM	[20]	
Cooperativity (α)	~15-26	[20]	_
ITC	Binary KD (MZ1 to VHL)	~59-66 nM	[20]
Ternary KD (VHL:MZ1:BRD4BD2)	~4 nM	[20]	
Cooperativity (α)	~15	[20]	
TR-FRET	EC50 (Ternary Complex Formation)	Varies with PROTAC	[9][21]
NanoBRET	EC50 (Ternary Complex Formation)	Varies with PROTAC	[13]

Note: KD values can vary depending on the specific assay conditions and should be considered as reference points.[7] Cooperativity ( $\alpha$ ) is calculated as the ratio of the binary KD to the ternary KD. A value greater than 1 indicates positive cooperativity, meaning the binding of one protein enhances the affinity for the other.

## V. Experimental Protocols

This section provides generalized protocols for the key methodologies discussed. Specific details may need to be optimized based on the proteins and PROTACs being studied.

## Protocol 1: Isothermal Titration Calorimetry (ITC) for Cooperativity Measurement

Objective: To determine the binding affinity (KD), enthalpy ( $\Delta H$ ), and stoichiometry (n) of binary and ternary complex formation to calculate the cooperativity factor ( $\alpha$ ).[7]



#### Materials:

- · Purified target protein
- Purified E3 ligase complex (e.g., VCB complex for VHL)
- PROTAC of interest
- ITC instrument
- Dialysis buffer (ensure all components are in a matched buffer)[7]

#### Procedure:

Part 1: Determining Binary Binding Affinities

- PROTAC to E3 Ligase (KD1):
  - $\circ$  Prepare the E3 ligase solution at a concentration of approximately 10-20  $\mu$ M in the ITC cell.[7]
  - Prepare the PROTAC solution at a concentration 10-20 times higher than the E3 ligase in the injection syringe.[7]
  - Perform the titration by injecting the PROTAC into the E3 ligase solution.
  - Analyze the data using a one-site binding model to determine KD1.
- PROTAC to Target Protein (KD2):
  - $\circ\,$  Prepare the target protein solution at a concentration of approximately 10-20  $\mu M$  in the ITC cell.
  - Prepare the PROTAC solution at a concentration 10-20 times higher than the target protein in the injection syringe.
  - Perform the titration and analyze the data to determine KD2.

#### Part 2: Determining Ternary Binding Affinity



- PROTAC to E3 Ligase in the Presence of Target Protein (KD,ternary):
  - Prepare a solution of the E3 ligase (e.g., 10-20 μM) pre-saturated with the target protein in the ITC cell. The concentration of the target protein should be in excess to ensure all E3 ligase is in a binary complex with it.
  - Prepare the PROTAC solution in the injection syringe at a concentration 10-20 times higher than the E3 ligase.
  - Perform the titration to determine the apparent KD for ternary complex formation.

Data Analysis and Cooperativity Calculation:

• The cooperativity factor ( $\alpha$ ) is calculated using the formula:  $\alpha$  = KD1 / KD,ternary

#### Troubleshooting:

- Large Heats of Dilution: Ensure buffers are perfectly matched. Perform a control titration of the ligand into the buffer to measure and subtract the heat of dilution.[7]
- No or Weak Signal: Binding affinity may be too weak for ITC. Try increasing the concentrations of the reactants.[7]
- Precipitation: Visually inspect samples after the experiment. High concentrations may lead to precipitation.
- Air Bubbles: Degas all solutions before loading to avoid erroneous spikes in the data.[7]

## Protocol 2: Surface Plasmon Resonance (SPR) for Kinetic Analysis

Objective: To determine the on-rate (ka), off-rate (kd), and dissociation constant (KD) for both binary and ternary complex formation.[7]

#### Materials:

SPR instrument



- Sensor chip (e.g., CM5 chip)
- Immobilization reagents
- Purified, tagged E3 ligase (e.g., His-tagged VCB)
- Purified target protein
- PROTAC of interest
- · Running buffer

#### Procedure:

- Immobilization: Immobilize the E3 ligase onto the sensor chip surface using a suitable method (e.g., amine coupling or capture-based).[7]
- Binary Interaction Analysis:
  - Flow a series of concentrations of the PROTAC over the immobilized E3 ligase surface to measure the binary binding kinetics.
  - Fit the sensorgram data to a 1:1 binding model to determine ka, kd, and KDbinary.
- Ternary Interaction Analysis:
  - Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.
  - Flow these solutions over the immobilized E3 ligase surface.
  - Fit the resulting sensorgrams to a 1:1 binding model to determine the kinetic parameters for ternary complex formation (KDternary).[7]

#### Cooperativity Calculation:

• Calculate the cooperativity factor:  $\alpha$  = KDbinary / KDternary



## Protocol 3: NanoBRET™ Ternary Complex Formation Assay in Live Cells

Objective: To measure the formation of the PROTAC-induced ternary complex in live cells.

#### Materials:

- HEK293 cells (or other suitable cell line)
- Expression vectors for Target-NanoLuc® fusion and HaloTag®-E3 ligase fusion
- · Transfection reagent
- HaloTag® NanoBRET™ 618 Ligand
- PROTAC of interest
- NanoBRET™ Nano-Glo® Substrate
- Luminometer with appropriate filters

#### Procedure:

- · Cell Culture and Transfection:
  - Plate cells in a white, 96-well assay plate.
  - Co-transfect the cells with the expression vectors for the Target-NanoLuc® and HaloTag®-E3 ligase fusions.
- Ligand Labeling:
  - Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-fusion protein.[7]
- PROTAC Treatment:
  - Add a dilution series of the PROTAC to the cells.[7]



- Substrate Addition and Signal Detection:
  - Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals.[7]

#### Data Analysis:

Calculate the NanoBRET<sup>™</sup> ratio (acceptor signal / donor signal). A PROTAC-dependent increase in the NanoBRET<sup>™</sup> ratio indicates ternary complex formation.[7]

### **VI. Conclusion**

The characterization of ternary complex formation is a cornerstone of modern PROTAC drug discovery. The suite of biophysical and cellular assays described in these application notes provides researchers with the tools necessary to dissect the molecular interactions that drive targeted protein degradation. By quantitatively assessing the kinetics, thermodynamics, and cellular engagement of the ternary complex, scientists can gain invaluable insights to guide the design and optimization of next-generation protein degraders. While positive cooperativity is often desirable for a stable ternary complex, it is important to note that PROTACs with negative cooperativity can still be effective degraders.[7] A multi-parametric approach, leveraging the strengths of different assays, will ultimately provide the most comprehensive understanding of a PROTAC's mechanism of action.

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